![molecular formula C16H25N3O7S B613650 Boc-Met-Gly-OSu CAS No. 23446-04-0](/img/structure/B613650.png)
Boc-Met-Gly-OSu
Overview
Description
Boc-Met-Gly-OSu is a synthetic peptide that has been developed to be used in laboratory experiments. It is a short peptide composed of four amino acids: Boc-methionine, glycine, and O-sulfonate. This peptide has been found to be useful in a variety of applications, including protein engineering, protein-peptide interactions, and drug delivery. It has also been used in the study of protein folding, protein-protein interactions, and enzyme-substrate interactions.
Scientific Research Applications
Peptide Synthesis and Structure Characterization : Boc-Met-Gly-OSu is used in peptide synthesis. For instance, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH involved using Boc-protected amino acids, demonstrating the importance of this compound in peptide chain elongation and protection strategies (Zhao Yi-nan & Melanie Key, 2013).
Proteomic Studies : In proteomics, this compound is utilized for labeling peptides before quantitative analysis. For example, in the TAG-TMTpro approach, Boc-Ala-OSu and Boc-Gly-OSu were used to triple the quantitative capacity of TMTpro labeling, enhancing the high-throughput capabilities of proteomic studies (Zhanghua Wu, Yi Shen, & Xumin Zhang, 2022).
Study of Bioactive Compounds : this compound is also crucial in the synthesis of bioactive compounds. A study on the synthesis and bioactivity of chemotactic tetrapeptides used Boc-protected amino acids to explore their biological activity as agonists and antagonists in immune response (G. Lucente, C. Giordano, A. Sansone, D. Torino, & S. Spisani, 2009).
Enzymatic Degradation Studies : In studies of enzymatic degradation, this compound analogs are used as substrates to investigate metabolic pathways. For example, the metabolism of Boc-CCK27-33 was studied using synaptic plasma membranes, revealing specific enzymatic cleavages and insights into the role of various proteases (C. Durieux, B. Charpentier, D. Pélaprat, & B. Roques, 1986).
Agricultural Research : In agriculture, studies have utilized this compound related compounds to examine the effects of certain treatments on crops. A study on the effect of glyphosate-boron application on soybean used Gly (glyphosate) to investigate changes in seed composition and nitrogen metabolism (N. Bellaloui, H. Abbas, A. Gillen, & C. Abel, 2009).
Nanopatterning and Material Science : this compound and related compounds are also used in material sciences, such as in the creation of protein nanopatterns. Poly(Boc-aminooxy tetra(ethylene glycol) methacrylate) was synthesized and patterned onto silicon wafers for the conjugation of proteins, demonstrating the utility of Boc-protected compounds in advanced material fabrication (K. Christman, R. Broyer, E. Schopf, C. Kolodziej, Y. Chen, & H. Maynard, 2011).
Mechanism of Action
Target of Action
Boc-Met-Gly-OSu is a complex compound that is used in peptide synthesis . Its primary targets are proteins and peptides that require modification or conjugation for various biochemical applications .
Mode of Action
The compound this compound interacts with its targets through a process known as Boc solid-phase peptide synthesis . This process involves the conjugation of the this compound compound to the target peptide or protein, thereby modifying its structure and function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving protein synthesis and modification . The compound plays a crucial role in the production of novel affinity resins with an immobilized mutant form of protein A via sortase A mediated reaction .
Result of Action
The result of this compound’s action is the successful modification of target proteins or peptides . This can lead to changes in the target’s function, enabling it to be used for various biochemical applications, such as the isolation of immunoglobulins G .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O7S/c1-16(2,3)25-15(24)18-10(7-8-27-4)14(23)17-9-13(22)26-19-11(20)5-6-12(19)21/h10H,5-9H2,1-4H3,(H,17,23)(H,18,24)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHANOSBXQUTAT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126922 | |
Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23446-04-0 | |
Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23446-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-[[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-methionyl]glycyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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